molecular formula C20H22N2O B12523992 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole CAS No. 654653-18-6

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole

Cat. No.: B12523992
CAS No.: 654653-18-6
M. Wt: 306.4 g/mol
InChI Key: KNPYTHPIKAVAMT-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a heterocyclic aromatic compound that features an imidazole ring substituted with a benzyl group and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The benzyl and butoxyphenyl groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a butoxy group.

    1-Benzyl-5-(4-ethoxyphenyl)-1H-imidazole: Similar structure but with an ethoxy group instead of a butoxy group.

    1-Benzyl-5-(4-propoxyphenyl)-1H-imidazole: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No.

654653-18-6

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-benzyl-5-(4-butoxyphenyl)imidazole

InChI

InChI=1S/C20H22N2O/c1-2-3-13-23-19-11-9-18(10-12-19)20-14-21-16-22(20)15-17-7-5-4-6-8-17/h4-12,14,16H,2-3,13,15H2,1H3

InChI Key

KNPYTHPIKAVAMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CN=CN2CC3=CC=CC=C3

Origin of Product

United States

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